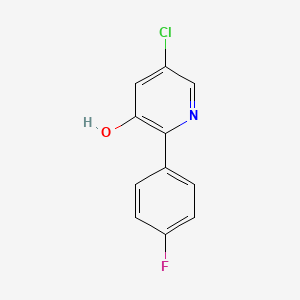

5-Chloro-2-(4-fluorophenyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7ClFNO |

|---|---|

Molecular Weight |

223.63 g/mol |

IUPAC Name |

5-chloro-2-(4-fluorophenyl)pyridin-3-ol |

InChI |

InChI=1S/C11H7ClFNO/c12-8-5-10(15)11(14-6-8)7-1-3-9(13)4-2-7/h1-6,15H |

InChI Key |

KHJLXORXVTWZJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=N2)Cl)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 4 Fluorophenyl Pyridin 3 Ol

Retrosynthetic Analysis of the 5-Chloro-2-(4-fluorophenyl)pyridin-3-ol Core

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials by breaking bonds and converting functional groups. For this compound, the analysis involves several key disconnections.

The most logical primary disconnection is the carbon-carbon bond between the pyridine (B92270) ring at the C2 position and the 4-fluorophenyl group. This bond is typically formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This disconnection leads to two key synthons: a 2-halopyridine derivative (specifically, a 2,5-dichloro-pyridin-3-ol or a related precursor) and a 4-fluorophenyl organometallic reagent, such as 4-fluorophenylboronic acid. This approach simplifies the complex target into two less complex, functionalized aromatic rings.

Approaches to Pyridine Ring Construction with Specific Substitution Patterns

The construction of the pyridine nucleus with the precise chlorine, aryl, and hydroxyl groups at positions 5, 2, and 3, respectively, can be achieved through a sequence of carefully planned steps.

Precursor Synthesis via Chloropyridinol Intermediates

A crucial building block for the synthesis is a pyridine ring containing both the chloro and hydroxyl groups in the correct positions, such as 5-chloropyridin-3-ol. oakwoodchemical.commatrix-fine-chemicals.com The synthesis of such intermediates is a key first step in many strategies. Substituted pyridines are valuable precursors in the synthesis of agrochemicals and pharmaceuticals. researchgate.net The synthesis of 2,5-disubstituted pyridines, for example, can start from materials like 6-chloronicotinic acid, which can be functionalized through various reactions to introduce the desired substituents. researchgate.net General methods for synthesizing chloropyridine derivatives often involve reactions starting from pyridine-N-oxides or by direct chlorination of pyridinone precursors.

Introduction of the 4-Fluorophenyl Moiety to the Pyridine Nucleus

The introduction of the 4-fluorophenyl group onto the pyridine core is a pivotal step, most commonly accomplished through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile and widely used method for this purpose, involving the reaction of a halopyridine with an arylboronic acid. nih.govscholaris.ca

In this specific synthesis, a 2,5-dichloropyridin-3-ol (B1311167) intermediate would react with 4-fluorophenylboronic acid. The palladium catalyst, often in conjunction with a suitable phosphine (B1218219) ligand and a base, selectively facilitates the formation of the C-C bond at the more reactive 2-position of the pyridine ring. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity. nih.gov Recent advancements have also explored the direct C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives, offering a more streamlined alternative to traditional cross-coupling by avoiding the need for pre-functionalized boronic acids. chemrxiv.orgsynthical.comchemrxiv.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Pyridine Substrate | 2,5-Dichloropyridin-3-ol | Provides the pyridine core with a leaving group (Cl). |

| Boronic Acid | 4-Fluorophenylboronic acid | Source of the 4-fluorophenyl group. |

| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Ligand | SPhos, XPhos, P(tBu)₃ | Stabilizes the palladium center and influences reactivity. |

| Base | K₂CO₃, Cs₂CO₃, Na₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and influences reaction rate. |

Strategies for Hydroxyl Group Installation at the 3-Position

Installing a hydroxyl group at the C3 position of a pyridine ring can be challenging due to the inherent electronic properties of the heterocycle. acs.orgnih.govnih.gov However, several strategies exist.

One powerful and modern approach is the formal C3 selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.govnih.gov In this metal-free method, a substituted pyridine is first oxidized to its corresponding N-oxide. Irradiation with UV light induces a rearrangement cascade, ultimately leading to the formation of a 3-hydroxypyridine (B118123) derivative after hydrolysis. This method is noted for its operational simplicity and tolerance of various functional groups. thieme-connect.de

Alternatively, the Bohlmann-Rahtz pyridine synthesis provides a route to construct the pyridine ring with the hydroxyl group's precursor already incorporated. organic-chemistry.orgwikipedia.orgresearchgate.netjk-sci.com This reaction condenses an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a cyclodehydration to yield the substituted pyridine. organic-chemistry.org By choosing appropriate starting materials, a functional group that can be readily converted to a hydroxyl group can be installed at the 3-position during the ring-forming step.

Advanced Synthetic Protocols and Reaction Optimization

To improve efficiency, yield, and reaction times, advanced synthetic protocols are often employed. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave-Assisted Synthetic Routes

Microwave irradiation has been shown to dramatically accelerate many organic reactions, including the synthesis of pyridines and palladium-catalyzed cross-couplings. acs.orgmdpi.com The advantages over conventional heating include rapid and uniform heating, which can lead to shorter reaction times (from hours to minutes), reduced side reactions, and increased yields. nih.govdurham.ac.uk

Both the Bohlmann-Rahtz pyridine synthesis and the Suzuki-Miyaura coupling can be significantly enhanced using microwave assistance. researchgate.netorganic-chemistry.org For instance, a one-pot Bohlmann-Rahtz procedure can be conducted at elevated temperatures in a dedicated microwave synthesizer, yielding tri- or tetrasubstituted pyridines with superior yields compared to conventional heating. organic-chemistry.org Similarly, microwave-assisted Suzuki reactions, often performed in aqueous media, provide an efficient and environmentally friendly route to biaryl compounds. nih.govnih.govresearchgate.net The use of microwave heating can enhance catalyst reactivity, allowing for lower catalyst loading and the use of more diverse substrates. durham.ac.uk

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours (e.g., 8-24 h) | Minutes (e.g., 10-30 min) |

| Temperature | Typically reflux temperature of the solvent | Can reach higher temperatures in sealed vessels (e.g., 120-150 °C) |

| Yields | Moderate to good | Often higher due to reduced side-product formation |

| Energy Efficiency | Lower | Higher, due to direct heating of polar molecules |

Stereoselective Synthetic Considerations

The specific molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis, which is concerned with the selective formation of stereoisomers, is not directly applicable to the synthesis of the parent compound itself.

However, the principles of stereoselective synthesis are crucial in the broader context of producing derivatives of this compound or when using chiral precursors. Should a synthetic route involve the introduction of a chiral center, for instance, by adding a substituent with a stereocenter to the pyridine ring or through the use of a chiral auxiliary, asymmetric catalysis would be essential.

For structurally related heterocyclic systems like piperidines, which are reduced forms of pyridines, stereoselectivity is a major consideration. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which can be used to synthesize enantioenriched 3-substituted tetrahydropyridines from pyridine derivatives and boronic acids. nih.gov This approach demonstrates how a prochiral pyridine system can be converted into a chiral product with high enantioselectivity, a principle that would be vital for creating chiral analogs of this compound. nih.gov

Catalyst Selection and Reaction Efficiency

The efficiency of synthetic routes to substituted pyridin-3-ols is heavily dependent on the choice of catalyst. Modern organic synthesis often employs transition metal catalysts, particularly palladium and rhodium, to construct the pyridine core and introduce substituents with high precision and yield.

Palladium-catalyzed cross-coupling reactions are instrumental in forming the C-C bond between the pyridine ring and the 4-fluorophenyl group. For instance, palladium-catalyzed denitrative C-N cross-coupling reactions using ligands like BrettPhos have shown high efficiency in forming bonds to aromatic rings, a strategy adaptable to pyridine synthesis. acs.org The choice of ligand is critical, as it influences the catalyst's stability, activity, and selectivity, directly impacting the reaction yield.

Multi-component reactions (MCRs) offer an efficient pathway to highly substituted pyridine derivatives. These reactions can be catalyzed by Lewis acids, such as Ytterbium(III) triflate (Yb(OTf)₃), which activates substrates towards nucleophilic attack and facilitates the cascade of reactions needed to assemble the final heterocyclic product. mdpi.com The use of microwave heating in conjunction with such catalysts can dramatically reduce reaction times and improve yields. mdpi.com

The following table summarizes various catalytic systems relevant to the synthesis of substituted pyridine compounds, showcasing the relationship between catalyst choice and reaction outcomes.

| Catalyst System | Ligand/Co-catalyst | Reaction Type | Typical Efficiency/Yield |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | BrettPhos | Denitrative Cross-Coupling | Moderate to excellent yields. acs.org |

| Rhodium Complexes | Chiral Phosphine Ligands | Asymmetric Carbometalation | High yield and excellent enantioselectivity. nih.gov |

| Ytterbium(III) triflate (Yb(OTf)₃) | None | Ugi-Zhu Three-Component Reaction | 50–77% yields. mdpi.com |

| Palladium on Carbon (Pd-C) | None | Catalytic Dechlorination | Effective for removing chlorine atoms. google.com |

Purification and Isolation Techniques for Pyridinol Compounds

The isolation and purification of the final pyridinol product from reaction mixtures containing unreacted starting materials, catalysts, and by-products is a critical step to ensure high purity. Several standard and advanced techniques are employed for this purpose. emu.edu.tr

Crystallization: This is a primary technique for purifying solid organic compounds like pyridinols. reachemchemicals.com It involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility at high temperatures but poor solubility at low temperatures. emu.edu.trresearchgate.net As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. The choice of solvent is crucial and may require trials with various options like ethanol, ethyl acetate, or mixtures. google.comresearchgate.net

Chromatography: Chromatographic methods are widely used for both purification and purity analysis. emu.edu.tr

Column Chromatography: This technique separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica (B1680970) gel) while a liquid mobile phase flows through it. It is highly effective for separating compounds with different polarities.

High-Performance Liquid Chromatography (HPLC): HPLC is an advanced form of column chromatography that uses high pressure to pass the solvent through the column, leading to higher resolution and faster separation. researchgate.net It is often the method of choice for obtaining highly pure compounds for pharmaceutical applications. researchgate.net

Extraction: Liquid-liquid extraction is a useful method for separating compounds based on their different solubilities in two immiscible liquid phases, often an aqueous and an organic layer. libretexts.org For pyridinol compounds, which have both an acidic hydroxyl group and a basic pyridine nitrogen, acid-base extraction can be particularly effective. By adjusting the pH of the aqueous phase, the pyridinol can be selectively protonated or deprotonated, changing its solubility and allowing it to be separated from neutral impurities. libretexts.org

Solid-Phase Extraction (SPE): For pyridine-containing compounds specifically, specialized SPE methods can be used. For example, phenylboronic acid solid-phase extraction has been shown to be an effective pretreatment method for the selective extraction and purification of pyridine compounds from complex mixtures. storyblok.com

The table below compares the primary purification techniques applicable to pyridinol compounds.

| Technique | Principle of Separation | Application for Pyridinols | Advantages | Disadvantages |

| Recrystallization | Differential solubility at varying temperatures. researchgate.net | Primary purification of the solid crude product. reachemchemicals.com | Cost-effective, scalable, yields high-purity crystalline solids. | Can be time-consuming, potential for product loss in the mother liquor. |

| Column Chromatography | Differential adsorption to a stationary phase. emu.edu.tr | Separation from by-products and unreacted starting materials. | Highly versatile, applicable to a wide range of compounds. | Can be labor-intensive, requires significant solvent volumes. |

| HPLC | High-resolution separation based on polarity. researchgate.net | Final purification to achieve very high purity; analytical assessment. | High resolution and speed, automated. researchgate.net | Expensive equipment, limited scalability for preparative work. |

| Acid-Base Extraction | pH-dependent solubility in aqueous/organic phases. libretexts.org | Separating the acidic/basic pyridinol from neutral impurities. | Simple, rapid, and inexpensive. | Limited to compounds with acidic/basic functional groups, may generate emulsions. |

Comprehensive Spectroscopic and Crystallographic Characterization of 5 Chloro 2 4 Fluorophenyl Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their proximity to one another. For 5-Chloro-2-(4-fluorophenyl)pyridin-3-ol, the spectrum is expected to show signals corresponding to the protons on the pyridine (B92270) ring and the fluorophenyl ring, as well as the hydroxyl proton.

The pyridine ring contains two protons. The proton at the 4-position (H4) and the proton at the 6-position (H6) are expected to appear as distinct signals. Due to the anisotropic effect of the aromatic rings and the influence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group, their chemical shifts will be specific. They will likely appear as doublets due to coupling with each other.

The 4-fluorophenyl group exhibits symmetry, leading to two sets of chemically equivalent protons. The two protons ortho to the fluorine atom (H2' and H6') will produce one signal, while the two protons meta to the fluorine atom (H3' and H5') will produce another. These signals typically appear as multiplets, often resembling triplets or doublet of doublets, due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | 7.0-7.5 | d | ~2-3 |

| H6 | 7.8-8.2 | d | ~2-3 |

| H2', H6' | 7.9-8.1 | m (dd) | JHH ≈ 8-9, JHF ≈ 5-6 |

| H3', H5' | 7.1-7.3 | m (t) | JHH ≈ 8-9, JHF ≈ 8-9 |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and fluorophenyl systems.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 11 distinct carbon signals are expected, as there is no molecular symmetry that would make any carbons chemically equivalent.

The carbons of the pyridine ring (C2, C3, C4, C5, C6) and the fluorophenyl ring (C1', C2', C3', C4', C5', C6') will resonate in the aromatic region (typically 110-160 ppm). The carbon attached to the fluorine (C4') will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons in the fluorophenyl ring will also exhibit smaller C-F couplings (²JCF, ³JCF). The carbons attached to heteroatoms (C2, C3-OH, C5-Cl) will have their chemical shifts significantly influenced by these substituents. For instance, the carbon bearing the hydroxyl group (C3) is expected to be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~155-160 |

| C3 | ~145-150 |

| C4 | ~120-125 |

| C5 | ~125-130 |

| C6 | ~140-145 |

| C1' | ~130-135 (d, ⁴JCF) |

| C2', C6' | ~128-132 (d, ³JCF) |

| C3', C5' | ~115-120 (d, ²JCF) |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and fluorophenyl systems. The presence of C-F coupling is indicated by (d).

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal is sensitive to the electronic environment. In 4-fluorophenyl systems, the fluorine signal typically appears in a range of -110 to -120 ppm relative to a CFCl₃ standard. The signal will be split into a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the target molecule, COSY would show correlations between H4 and H6 on the pyridine ring, and between the ortho-protons (H2'/H6') and meta-protons (H3'/H5') on the fluorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting H4 to C4, H6 to C6, H2'/H6' to C2'/C6', and H3'/H5' to C3'/C5'. This is essential for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). It is vital for identifying the quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations would include:

H6 correlating to C2 and C4.

H4 correlating to C2, C5, and C6.

H2'/H6' on the fluorophenyl ring correlating to C2 of the pyridine ring, confirming the connection between the two rings.

H2'/H6' also correlating to C4' (the fluorine-bearing carbon).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and molecular formula of a compound. For this compound (C₁₁H₇ClFNO), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺), with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

In addition to the molecular ion, mass spectrometry provides information about the structure through the fragmentation of the molecule. While a definitive pathway requires an experimental spectrum, a plausible fragmentation pattern for this compound can be proposed. Common fragmentation pathways for such aromatic compounds include:

Loss of small, stable molecules like CO or HCN from the pyridine ring.

Cleavage of the bond between the pyridine and phenyl rings.

Loss of the chlorine atom.

These fragmentation patterns would result in daughter ions with specific m/z values, which would further support the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural features of a molecule. Infrared (IR) spectroscopy provides insights into the functional groups and vibrational modes, while Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule.

Vibrational Mode Assignment via IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. The vibrational modes for this compound can be assigned to specific spectral regions based on established data for similar aromatic and heterocyclic compounds. nih.gov

The key functional groups in this molecule are the hydroxyl (-OH) group, the pyridine ring, the fluorophenyl ring, the C-Cl bond, and the C-F bond. The expected vibrational frequencies are detailed in the table below.

Table 1: Characteristic IR Vibrational Mode Assignments for this compound This table is interactive. Click on a row to highlight it.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretching | Pyridinol -OH | 3500–3300 (Broad) | This broad absorption is characteristic of a hydroxyl group involved in hydrogen bonding. |

| C-H Stretching | Aromatic Rings | 3100–3000 | These sharp peaks correspond to the C-H stretching vibrations on both the pyridine and fluorophenyl rings. nih.gov |

| C=C & C=N Stretching | Aromatic Rings | 1620–1450 | A series of bands representing the skeletal vibrations within the pyridine and benzene (B151609) rings. |

| O-H Bending | Pyridinol -OH | 1440-1395 and 1260 | In-plane bending of the hydroxyl group. |

| C-F Stretching | Fluorophenyl | 1250–1100 | A strong, characteristic absorption due to the stretching of the carbon-fluorine bond. |

| C-O Stretching | Pyridinol C-O | 1260–1180 | Stretching vibration of the carbon-oxygen single bond of the phenol-like hydroxyl group. |

| C-Cl Stretching | Chloropyridine | 850–750 | This absorption corresponds to the stretching of the carbon-chlorine bond. |

Electronic Transitions and Chromophore Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy provides information on the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The primary chromophores in this compound are the substituted pyridine and fluorophenyl ring systems.

The expected electronic transitions are primarily of two types:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands, usually appearing in the 200-280 nm range for aromatic systems like pyridine and benzene. researchgate.net

n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen or oxygen atoms, to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths, often above 280 nm. researchgate.netorientjchem.org

The specific absorption maxima (λmax) are influenced by the substituents (-Cl, -F, -OH) and the solvent used for the analysis.

Table 2: Expected UV-Vis Absorption Bands and Electronic Transitions This table is interactive. Click on a row to highlight it.

| Wavelength Range (λmax) | Type of Transition | Chromophore |

| ~210-240 nm | π → π | Fluorophenyl Ring |

| ~250-280 nm | π → π | Chloropyridinol Ring |

| >280 nm | n → π* | Pyridine N, Pyridinol O |

Single Crystal X-ray Diffraction for Definitive Molecular Structure

Crystal Packing and Supramolecular Interactions

Crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by various non-covalent supramolecular interactions, which dictate the crystal's stability and physical properties. For this compound, several key interactions are anticipated based on the structures of similar molecules. nih.govnih.gov

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the pyridine nitrogen atom is a potential acceptor. This can lead to the formation of strong O-H···N intermolecular hydrogen bonds, linking molecules into chains or more complex networks. nih.gov

π–π Stacking: The planar aromatic rings (pyridine and fluorophenyl) can interact through π–π stacking. These interactions can occur in a parallel-displaced or T-shaped arrangement, contributing significantly to the crystal's cohesive energy. nih.govnih.gov

Halogen Bonding: The chlorine atom on the pyridine ring and the fluorine atom on the phenyl ring can participate in halogen bonding and other weak interactions, such as C-H···Cl and C-H···F contacts, which further stabilize the crystal packing. researchgate.net

These interactions collectively guide the molecules to adopt a specific, repeating three-dimensional structure, often resulting in layered or herringbone packing arrangements. nih.govnih.gov

Tautomeric Form Determination in the Solid State

Pyridin-3-ol and its derivatives can exist in two tautomeric forms: the enol form (pyridin-3-ol) and the keto form (pyridin-3(2H)-one or zwitterionic pyridinium-3-olate).

Enol Tautomer: The aromatic pyridin-3-ol form, featuring a hydroxyl group directly attached to the pyridine ring.

Keto Tautomer: A non-aromatic pyridinone or zwitterionic form where the proton has moved from the oxygen to the ring nitrogen, resulting in a carbonyl group (C=O) and an N-H bond.

Single crystal X-ray diffraction provides a definitive method to determine which tautomer is present in the solid state. rsc.org By precisely locating the positions of all atoms, including the hydrogen atom of the hydroxyl group, the analysis can distinguish between a C-O single bond and an O-H bond (enol form) versus a C=O double bond and an N-H bond (keto form). For most substituted pyridin-3-ols, the enol form is found to be more stable and is the one predominantly observed in the crystal structure due to the energetic advantage of maintaining the aromaticity of the pyridine ring.

Computational Chemistry and Quantum Mechanical Studies of 5 Chloro 2 4 Fluorophenyl Pyridin 3 Ol

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT, particularly with functionals like B3LYP, is widely employed for geometry optimization and the calculation of electronic properties due to its balance of accuracy and computational efficiency. researchgate.net These calculations help in understanding the fundamental aspects of a molecule's stability and reactivity.

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure. Conformational analysis involves exploring the potential energy surface of the molecule by rotating its single bonds to identify all possible conformers. For each conformer, a geometry optimization is performed, which calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest possible energy state, known as the energy minimum. The conformer with the absolute lowest energy is considered the ground-state equilibrium geometry of the molecule. This optimized structure serves as the basis for all subsequent electronic and spectroscopic property calculations.

Table 1: Illustrative Optimized Geometrical Parameters for 5-Chloro-2-(4-fluorophenyl)pyridin-3-ol This table presents a hypothetical set of optimized parameters typical for a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| C-O (hydroxyl) | 1.36 Å | |

| C-F | 1.35 Å | |

| N-C (pyridine) | 1.34 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-O | 121.0° | |

| Dihedral Angle | C-C-C-N (pyridine ring) | 0.0° |

| Pyridine-Phenyl | 35.0° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. acadpubl.eu A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower stability. malayajournal.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-3-ol ring, while the LUMO may be distributed across the pyridine (B92270) and fluorophenyl ring systems. The analysis of this energy gap provides insight into the charge transfer interactions that can occur within the molecule. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative energy values obtained from FMO analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.52 eV |

| LUMO | -1.88 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.64 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. acadpubl.eu The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. Typically, electron-rich regions, which are prone to electrophilic attack, are colored red or yellow. researchgate.net Conversely, electron-poor regions, which are susceptible to nucleophilic attack, are colored blue. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group, the nitrogen atom of the pyridine ring, and the chlorine atom, indicating these as primary sites for electrophilic interaction. researchgate.net Regions of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic interaction.

Theoretical Prediction and Validation of Spectroscopic Data

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and compared with experimental spectra. fluorine1.ru A strong correlation between the theoretical and experimental values serves to confirm the proposed molecular structure. rsc.org For this molecule, ¹⁹F NMR chemical shifts can also be predicted to provide further structural confirmation. worktribe.com

Table 3: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) This table provides a hypothetical comparison to demonstrate the validation process.

| Atom/Position | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C-Cl | 128.5 | 129.1 | - | - |

| C-OH | 155.2 | 155.8 | 9.80 | 9.85 |

| C-F | 163.0 | 163.5 | - | - |

| Pyridine CH | 140.1 | 140.6 | 8.15 | 8.20 |

| Phenyl CH | 115.8 | 116.2 | 7.25 | 7.30 |

Simulated Vibrational Spectra (DFT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can compute the harmonic vibrational frequencies of a molecule in its ground state. doi.org These calculated frequencies correspond to the different vibrational modes (e.g., stretching, bending) of the molecule's bonds. Due to approximations in the theoretical models, the calculated frequencies are often systematically higher than the experimental ones. Therefore, they are typically multiplied by a scaling factor to improve agreement with the experimental IR spectrum. researchgate.net The comparison between the scaled theoretical spectrum and the experimental one allows for a detailed assignment of the observed absorption bands. nih.gov

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table shows a hypothetical assignment of key vibrational modes.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3450 | 3455 |

| Aromatic C-H Stretch | 3055 | 3060 |

| C=N Stretch (Pyridine) | 1610 | 1615 |

| C=C Stretch (Aromatic) | 1580 | 1582 |

| C-F Stretch | 1225 | 1230 |

| C-Cl Stretch | 780 | 785 |

Analysis of Intramolecular and Intermolecular Interactions

A thorough computational analysis of this compound would involve a detailed examination of the non-covalent forces that govern its structure and interactions with other molecules. These studies are fundamental to understanding its crystallographic patterns, solubility, and potential biological activity.

Hydrogen Bonding Network Characterization

The presence of a hydroxyl (-OH) group and a pyridine nitrogen atom makes this compound a candidate for forming both intramolecular and intermolecular hydrogen bonds. Computational studies, typically using Density Functional Theory (DFT), would characterize these interactions by:

Identifying Donors and Acceptors: The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen and the hydroxyl oxygen can act as acceptors.

Calculating Bond Energies: Determining the strength of these hydrogen bonds.

Analyzing Geometric Parameters: Measuring bond lengths and angles to understand the geometry of the hydrogen-bonding network.

Such data would be crucial for predicting the compound's solid-state structure and how it might interact with biological targets. Currently, there are no specific published data tables or research findings detailing this for this compound.

Halogen Bonding Interactions

The chlorine atom on the pyridine ring introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. A computational investigation would:

Map the Molecular Electrostatic Potential (MEP): To visualize the electropositive region on the chlorine atom.

Model Interactions: Simulate the interaction of the chlorine atom with various electron donors.

Quantify Interaction Strength: Calculate the energy of these halogen bonds.

Understanding the halogen bonding capabilities of this compound is important for crystal engineering and rational drug design. However, specific research on this aspect of the molecule is not available.

pKa Prediction and Acidity/Basicity Profiling

The acidity of the hydroxyl group and the basicity of the pyridine nitrogen are key chemical properties that influence the compound's behavior in different pH environments, affecting its solubility, absorption, and distribution. Computational methods can predict these pKa values by:

Calculating Free Energy of (De)protonation: Using thermodynamic cycles in combination with quantum mechanical calculations.

Simulating Solvation Effects: Employing continuum solvation models to mimic the aqueous environment.

An acidity/basicity profile is essential for understanding the compound's physiological behavior. Despite the availability of advanced computational tools for pKa prediction, specific studies and corresponding data tables for this compound have not been reported in the literature.

Structure Activity Relationship Sar Investigations of 5 Chloro 2 4 Fluorophenyl Pyridin 3 Ol and Its Analogues

Systematic Exploration of Substitution Effects on the Pypyridine Ring

The pyridine (B92270) ring is a core component of numerous pharmaceuticals, largely due to its ability to engage in hydrogen bonding and its bioisosteric relationship with a benzene (B151609) ring. nih.gov Modifications to the substituents on this ring can profoundly impact a molecule's interaction with biological targets.

Studies on related pyridinol compounds have shown that the position of the hydroxyl group (e.g., pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol) dictates the primary site of reaction in nucleophilic substitutions, with pyridin-3-ol reacting at the oxygen atom, while the others may react via the nitrogen atom. researchgate.net This highlights the distinct chemical nature conferred by the -OH position.

The placement of the halogen substituent (e.g., chlorine at C4, C5, or C6) further modulates the ring's electron density. An electron-withdrawing halogen can increase the acidity of the hydroxyl proton, potentially enhancing its ability to act as a hydrogen bond donor. The specific regioisomeric arrangement of these groups affects the molecule's dipole moment and its ability to fit into a target's binding pocket. For instance, shifting the chlorine from the C5 to the C4 or C6 position would significantly alter the electronic landscape and steric profile of the molecule.

Table 1: Hypothetical Activity Changes Based on Positional Isomerism of Chloro and Hydroxyl Groups on a 2-Arylpyridine Scaffold

| Compound | Chloro Position | Hydroxyl Position | Expected Impact on Activity | Rationale |

| Reference | 5 | 3 | Baseline | Established scaffold |

| Analog A | 4 | 3 | Potentially altered | Changes electronic influence on the nitrogen atom and the 2-aryl ring. |

| Analog B | 6 | 3 | Potentially altered | Steric hindrance near the nitrogen and aryl substituent may affect binding. |

| Analog C | 5 | 4 | Significantly altered | Changes tautomeric equilibrium and hydrogen bonding geometry. |

| Analog D | 5 | 2 | Significantly altered | Changes tautomeric equilibrium and introduces potential for intramolecular H-bonding. |

Note: This table is illustrative and based on general principles of medicinal chemistry.

While direct substitution on the pyridine nitrogen would lead to a charged pyridinium (B92312) species, the placement of substituents at positions C2 through C6 has a profound electronic influence on the nitrogen atom's basicity and its availability to act as a hydrogen bond acceptor. nih.gov

Introducing alkyl groups, which are typically electron-donating, at positions C4 or C6 would be expected to increase the electron density on the pyridine ring and enhance the basicity of the nitrogen atom. mdpi.com Conversely, adding further electron-withdrawing groups would decrease its basicity. The steric bulk of these substituents is also a critical factor. Bulky groups, particularly at the C6 position, can create steric hindrance that may either prevent or promote a specific binding conformation. researchgate.net

Replacing the C2-aryl group with other aryl or heteroaryl systems can also modulate activity. A systematic study of NNN pincer-type ligands with various functional groups (-OH, -Cl, -NO2) at the 4-position of the central pyridine ring demonstrated that these substitutions directly influence the electronic properties of the entire ligand system. nih.gov Electron-donating groups were found to increase the electron density around the coordinated metal center, a principle that can be extrapolated to interactions with protein targets. nih.gov

Modifications and Derivatization Strategies on the 4-Fluorophenyl Moiety

The 2-(4-fluorophenyl) group is a crucial pharmacophore, often involved in π-π stacking, hydrophobic, and halogen bonding interactions. Modifications to this ring are a key strategy for optimizing activity.

The fluorine atom at the para-position of the phenyl ring has a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This electronic profile can influence the conformation of the molecule by affecting the rotational barrier between the pyridine and phenyl rings. Furthermore, the fluorine atom can act as a hydrogen bond acceptor or engage in favorable halogen bonding interactions within a protein binding site.

Changing the position of the fluorine atom to the ortho- or meta-positions would alter these electronic and steric effects. For example, studies on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles revealed that a 3-fluorophenyl substituent resulted in a compound with high antiparasitic activity and selectivity. nih.gov Similarly, in a series of diphenyl PFI-3 analogs, the placement of fluorine substituents on the phenyl rings was a key determinant of activity. mdpi.com The optimal position depends entirely on the specific topology and electrostatic environment of the biological target.

Table 2: Predicted Influence of Fluorine Position on Phenyl Ring on Receptor Interaction

| Fluorine Position | Key Electronic Effect | Potential Interaction | Expected SAR Impact |

| 4- (para) | -I, +M | H-bond acceptor, Halogen bond donor | Baseline activity |

| 2- (ortho) | -I, +M | H-bond acceptor, Potential steric clash | May increase or decrease activity depending on binding site topology. Can induce a twist in the phenyl-pyridine dihedral angle. |

| 3- (meta) | -I, +M | H-bond acceptor | Alters the molecule's electrostatic potential surface compared to the 4-fluoro isomer, potentially finding new interactions. |

Note: This table is illustrative and based on general principles of medicinal chemistry.

Introducing additional substituents onto the 4-fluorophenyl ring offers a route to further probe the binding pocket and improve activity. Adding more halogens (e.g., creating a 3,4-difluoro or 3-chloro-4-fluoro pattern) would enhance the electron-withdrawing nature of the ring and could introduce new halogen bonding opportunities. Studies on aryl-substituted pyrazolo[3,4-b]pyridine derivatives have shown that electron-withdrawing groups on the phenyl ring can lead to excellent inhibitory efficacy. mdpi.com

Conversely, the addition of small alkyl groups like methyl or ethyl introduces hydrophobic character and steric bulk. A methyl group, being weakly electron-donating, would also slightly alter the ring's electronics. The success of such modifications depends on the presence of corresponding hydrophobic pockets or cavities in the target protein. In the development of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, a range of electron-withdrawing and -donating substituents on the phenyl ring were explored to establish a clear SAR. mdpi.com

Computational SAR Approaches and Pharmacophore Modeling

In the absence of extensive empirical data, computational methods provide a powerful tool for predicting the SAR of 5-Chloro-2-(4-fluorophenyl)pyridin-3-ol analogues. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking can guide the design of new, more potent compounds. nih.govmdpi.com

A 3D-QSAR study, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to correlate the 3D properties (steric, electrostatic, hydrophobic) of a series of analogues with their biological activity. nih.gov This would generate contour maps highlighting regions where positive or negative steric bulk, or specific electrostatic charges, are favorable for activity.

Pharmacophore modeling identifies the essential spatial arrangement of chemical features required for biological activity. For the this compound scaffold, a pharmacophore model would likely include features such as a hydrogen bond donor (from the 3-ol group), a hydrogen bond acceptor (the pyridine nitrogen), and two aromatic rings. researchgate.net Such a model can be used as a 3D query to screen virtual libraries for new compounds with diverse chemical scaffolds but the correct pharmacophoric features, a process known as virtual screening. nih.govcolab.ws Molecular docking simulations would then be used to predict the binding mode of these analogues within the active site of a target protein, providing a structural basis for their observed or predicted activity.

Molecular Docking Simulations with Potential Target Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogues, docking simulations are invaluable for identifying potential biological targets and elucidating the specific molecular interactions that govern their binding affinity.

While direct docking studies on this compound are not extensively published, research on structurally similar aryl-substituted heterocyclic compounds provides significant insights into likely target classes and binding interactions. Kinases, in particular, are common targets for compounds with pyridine-based scaffolds. For instance, studies on pyrazolo[3,4-b]pyridine and thiazolyl-pyridine hybrids have shown that these molecules can effectively bind to the ATP-binding site of various kinases, such as EGFR tyrosine kinase. mdpi.commdpi.com

Docking simulations of analogous compounds frequently highlight the importance of hydrogen bonding and hydrophobic interactions. The pyridin-3-ol moiety is a key pharmacophore, with the hydroxyl group often acting as a hydrogen bond donor or acceptor, and the pyridine nitrogen serving as a hydrogen bond acceptor. The 2-(4-fluorophenyl) group typically occupies a hydrophobic pocket within the target's active site, with the fluorine atom potentially forming specific interactions, such as halogen bonds or modulating the electronic properties of the phenyl ring. The chlorine atom at the 5-position can also contribute to binding by engaging in hydrophobic or halogen bond interactions, further anchoring the ligand within the binding site.

A hypothetical docking model for this compound in a kinase active site would likely show the pyridine nitrogen forming a crucial hydrogen bond with a backbone amide proton of the hinge region, a common binding motif for kinase inhibitors. The 3-hydroxyl group could form an additional hydrogen bond with nearby amino acid residues, enhancing binding affinity and selectivity.

Table 1: Predicted Interactions from Molecular Docking of an Analogous Pyridinol Scaffold in a Kinase ATP-Binding Site

| Functional Group of Ligand | Interacting Residue (Example) | Type of Interaction |

| Pyridine Nitrogen | Cysteine (Hinge Region) | Hydrogen Bond |

| 3-Hydroxyl Group | Aspartate (DFG motif) | Hydrogen Bond |

| 4-Fluorophenyl Group | Leucine, Valine (Hydrophobic pocket) | Hydrophobic Interaction |

| 5-Chloro Group | Alanine, Isoleucine | Hydrophobic/Halogen Bond |

This table is illustrative, based on common binding modes of similar heterocyclic kinase inhibitors.

These computational predictions are instrumental in guiding the synthesis of new analogues with improved potency and selectivity by suggesting modifications that can enhance favorable interactions or mitigate unfavorable ones. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are essential for predicting the activity of novel compounds and for understanding the physicochemical properties that drive potency.

For substituted pyridines, QSAR studies have successfully identified key molecular descriptors that influence their biological effects. nih.gov While a specific QSAR model for this compound is not publicly available, models developed for related heterocyclic series, such as imidazo[1,2-a]pyridines and other substituted pyridines, offer valuable insights. researchgate.netnih.gov

These studies consistently show that a combination of electronic, steric, and hydrophobic parameters are critical for activity.

Electronic Descriptors: Parameters such as Hammett constants (σ), atomic charges, and dipole moments are often significant. The electron-withdrawing nature of the chloro and fluoro substituents, as well as the electronic distribution across the pyridine ring, heavily influence the molecule's ability to form hydrogen bonds and other electrostatic interactions with its target. researchgate.net

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or hydrophobic substituent constants (π) are frequently used. The hydrophobicity of the 4-fluorophenyl and chloro groups plays a major role in membrane permeability and binding to hydrophobic pockets in target proteins. nih.gov

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) can be important, indicating that the size and shape of the substituents affect the compound's fit within the receptor's binding site.

A typical linear QSAR equation for a series of such compounds might take the form:

log(1/IC₅₀) = k₁(σ) + k₂(logP) + k₃(MR) + C

Where k represents the coefficient for each descriptor and C is a constant. The development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for analogous series has further refined this understanding by mapping the favorable and unfavorable steric and electrostatic fields around the molecular scaffold. nih.gov

Table 2: Key Physicochemical Descriptors in QSAR Models of Substituted Pyridines

| Descriptor Type | Example Descriptor | Implication for Activity |

| Electronic | Global Topological Charge Indices (GTCI) | Governs charge transfer and electrostatic interactions with the target. nih.gov |

| Hydrophobic | Hydrophobic constant (π) | Influences binding to hydrophobic pockets and membrane transport. nih.gov |

| Steric | Molar Refractivity (MR) | Determines the optimal size and shape for fitting into the binding site. |

| Quantum Chemical | HOMO/LUMO Energy Gap | Relates to molecular reactivity and stability. researchgate.net |

These models provide a quantitative framework for SAR, enabling the rational design of new derivatives of this compound with predicted high potency. mdpi.com

Bioisosteric Replacements of Key Functional Groups

Bioisosterism, the strategy of exchanging one functional group for another with similar physicochemical properties, is a powerful tool in drug design to modulate potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com The structure of this compound offers several opportunities for bioisosteric modifications.

5-Chloro Group: The chlorine atom can be replaced by other groups of similar size and electronics. A common replacement is the trifluoromethyl (-CF₃) group, which is sterically similar but has different electronic properties. Other halogens (Br) or a cyano (-CN) group could also be explored to probe the importance of halogen bonding versus dipole interactions.

3-Hydroxyl Group: The hydroxyl group is a classic hydrogen bonding moiety. It can be replaced by other groups capable of similar interactions, such as an amino (-NH₂) or thiol (-SH) group. Replacing it with a fluorine atom is another common bioisosteric switch that can block metabolism at that position and alter hydrogen bonding capacity. chemrxiv.org A methoxy (B1213986) group (-OCH₃) would remove the hydrogen bond donor capability while retaining the acceptor function.

Table 3: Potential Bioisosteric Replacements for Functional Groups of this compound

| Original Group | Bioisosteric Replacement | Potential Outcome |

| -Cl | -Br, -CN, -CF₃ | Modulate steric/electronic properties, alter binding interactions. cambridgemedchemconsulting.com |

| -OH | -NH₂, -F, -OCH₃ | Alter hydrogen bond donor/acceptor profile, block metabolism. chemrxiv.org |

| 4-Fluorophenyl | Pyridyl, Thienyl, Pyrazolyl | Introduce new H-bonding sites, modify lipophilicity and conformation. nih.gov |

| -F (on phenyl) | -H, -Cl, -CH₃, -CN | Fine-tune electronic properties of the aryl ring. nih.gov |

Each of these replacements can lead to significant changes in the molecule's biological profile, offering a rational path to optimize the lead compound's properties by improving target affinity, enhancing selectivity, or overcoming metabolic liabilities. mdpi.com

Molecular Mechanism of Action and Biochemical Pathway Elucidation for 5 Chloro 2 4 Fluorophenyl Pyridin 3 Ol

Exploration of Molecular Targets and Binding Modes

The biological activity of 5-Chloro-2-(4-fluorophenyl)pyridin-3-ol is attributed to its interaction with specific molecular targets, leading to the disruption of essential cellular processes. Research into its binding modes has revealed mechanisms involving enzyme inhibition and receptor modulation.

Enzyme Inhibition Mechanisms (e.g., topoisomerase IIα, glutathione-related enzymes)

Topoisomerase IIα Inhibition:

The structural characteristics of this compound suggest its potential as a topoisomerase IIα inhibitor. Topoisomerase IIα is a crucial enzyme in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to DNA strand breaks and ultimately, cell death. Topoisomerase inhibitors are broadly classified as "poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA. mdpi.com

Studies on structurally related dihydroxylated 2,6-diphenyl-4-fluorophenylpyridines have demonstrated significant topoisomerase IIα inhibitory activity. nih.gov The presence of the 4-fluorophenyl group, as seen in this compound, is a key feature for strong topoisomerase IIα inhibition in these analogous compounds. nih.gov While direct studies on this compound are not extensively available, the evidence from similar compounds suggests that it likely functions as a topoisomerase IIα inhibitor, contributing to its cytotoxic effects.

Glutathione-Related Enzymes Inhibition:

Glutathione (B108866) S-transferases (GSTs) and Glutathione Peroxidases (GPXs) are critical enzyme families in cellular detoxification and redox homeostasis. GSTs catalyze the conjugation of glutathione (GSH) to various xenobiotics, rendering them more water-soluble for elimination. nih.gov GPXs, on the other hand, utilize GSH to reduce harmful peroxides. nih.gov Inhibition of these enzymes can lead to an accumulation of toxic compounds and an increase in oxidative stress.

While direct inhibition of GSTs and GPXs by this compound has not been explicitly detailed in available research, the induction of oxidative stress by structurally similar compounds suggests a potential interaction with these pathways. nih.govnih.gov For instance, the compound SC-560, which shares a 4-chlorophenyl group, has been shown to induce reactive oxygen species (ROS). nih.govnih.gov An increase in ROS can overwhelm the capacity of glutathione-related enzymes, and some compounds are known to directly inhibit these enzymes. nih.govnih.gov Therefore, it is plausible that this compound may, directly or indirectly, modulate the activity of glutathione-related enzymes, contributing to its cellular effects.

Receptor Interaction Studies (e.g., neuronal nicotinic acetylcholine (B1216132) receptors)

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various neurobehavioral processes. nih.gov Their modulation can have significant physiological effects. While there is no direct evidence of this compound binding to nAChRs, the study of other compounds with similar structural motifs provides some context. For example, various phenyl and chloro-substituted compounds have been shown to act as allosteric modulators of nAChRs. nih.gov Given the presence of both a chlorophenyl and a fluorophenyl group in its structure, the possibility of this compound interacting with nAChRs cannot be entirely ruled out and warrants further investigation to fully elucidate its pharmacological profile.

Cellular Perturbations and Pathways (in vitro)

In vitro studies have begun to unravel the cellular consequences of exposure to this compound and related compounds, highlighting significant perturbations in cell cycle progression, redox balance, and membrane integrity.

Effects on Cell Cycle Progression (e.g., G0/G1 arrest)

A key mechanism through which this compound and its analogues exert their antiproliferative effects is by inducing cell cycle arrest, particularly at the G0/G1 checkpoint. This prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation.

Research on SC-560, a compound with a 4-chlorophenyl moiety, demonstrated that its growth-inhibitory effects were primarily due to the induction of cell cycle arrest at the G1 phase. nih.govnih.gov This arrest is often associated with alterations in the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govresearchgate.netnih.gov Specifically, the progression through the G1 phase is controlled by the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes. Inhibition of these complexes is a common mechanism for inducing G1 arrest. While the precise effects of this compound on specific cyclins and CDKs have not been detailed, the observed G1 arrest in similar compounds strongly suggests that it likely modulates these regulatory proteins. researchgate.netmdpi.com

Table 1: Effects of a Structurally Similar Compound (SC-560) on Cell Cycle Progression in Human Lung Cancer Cell Lines

| Cell Line | Treatment | % of Cells in G1 Phase |

| A549 | Control | Data not specified |

| A549 | SC-560 | Increased |

| H460 | Control | Data not specified |

| H460 | SC-560 | Increased |

| H358 | Control | Data not specified |

| H358 | SC-560 | Increased |

Data adapted from studies on a structurally related compound, indicating a qualitative increase in the G1 phase population upon treatment. nih.govnih.gov

Modulation of Cellular Redox Homeostasis (e.g., ROS levels, glutathione status)

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems, in which glutathione plays a central role. Disruption of this balance, leading to oxidative stress, can trigger various cellular responses, including cell cycle arrest and apoptosis.

Studies on the related compound SC-560 have shown that it rapidly and dose-dependently induces the generation of ROS. nih.govnih.gov This increase in ROS was found to be a critical event preceding cell cycle arrest, as pretreatment with antioxidants could block this effect. nih.govnih.gov This suggests that the cytotoxic mechanism of compounds like this compound is likely mediated, at least in part, by the induction of oxidative stress. The subsequent increase in ROS can overwhelm the cellular antioxidant capacity, including the glutathione system, leading to cellular damage.

Membrane Disruption Mechanisms

The integrity of the cell membrane is vital for cellular function and survival. While direct evidence for membrane disruption by this compound is not available, its cytotoxic nature implies a potential for compromising membrane integrity, either as a primary or secondary effect of its mechanism of action. For instance, the induction of high levels of ROS can lead to lipid peroxidation, a process that damages cellular membranes and can contribute to cell death. Further research is needed to specifically investigate the interaction of this compound with cellular membranes and to determine if direct membrane disruption is a component of its mode of action.

DNA Interaction Studies (e.g., minor groove binding, catalytic inhibition)

There is currently no available scientific literature or research data that specifically details the interaction of this compound with DNA. Consequently, information regarding its potential for minor groove binding, intercalation, or catalytic inhibition of DNA-associated enzymes is not documented. The exploration of how a compound binds to DNA and affects its structure and function is a critical step in understanding its pharmacological profile. Such studies would typically involve techniques like UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular docking simulations. However, for this compound, these investigations have not been reported.

Investigation of Synergistic Effects with Established Molecular Probes

Similarly, a thorough review of scientific databases indicates a lack of research into the synergistic effects of this compound when used in combination with established molecular probes or other therapeutic agents. Synergistic effect studies are vital for identifying combination therapies that could enhance efficacy or overcome resistance. These investigations would typically involve in vitro cell-based assays to determine if the combined effect of the compounds is greater than the sum of their individual effects. At present, no such studies have been published for this compound.

Further research is required to characterize the molecular and biochemical properties of this compound, including its potential interactions with DNA and its capacity for synergistic activity. Such studies will be instrumental in determining the compound's potential applications in molecular biology and pharmacology.

Derivatization Strategies and Exploration of Novel Analogues of 5 Chloro 2 4 Fluorophenyl Pyridin 3 Ol

Synthesis of Amine and Oxadiazole Derivatives

The introduction of amine and oxadiazole functionalities to the pyridine (B92270) core has been a key strategy in the development of new chemical entities. A linear synthetic approach has been adopted to create novel amine derivatives. researchgate.net This typically involves the conversion of a precursor molecule, such as 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which is then treated with various primary or secondary amines to yield the corresponding amine derivatives. researchgate.net

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often starts from a suitable carboxylic acid hydrazide. ijper.org This intermediate can be cyclized using various reagents, such as phosphorus oxychloride, to form the 2,5-disubstituted 1,3,4-oxadiazole ring. ijper.org These synthetic methodologies allow for the introduction of a wide variety of substituents on both the amine and oxadiazole moieties, enabling a systematic exploration of structure-activity relationships.

Table 1: Examples of Amine and Oxadiazole Derivatives

| Derivative Type | General Structure | Synthetic Precursor | Key Reagents |

|---|---|---|---|

| Amine Derivatives | Ar-Oxadiazole-CH2-NR1R2 | 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine | Primary or Secondary Amines |

| 1,3,4-Oxadiazole Derivatives | Ar-Oxadiazole-R | Carboxylic acid hydrazide | Phosphorus oxychloride |

Pyridazinone and Pyrazole (B372694) Containing Analogues

The incorporation of pyridazinone and pyrazole rings has led to the development of hybrid molecules with interesting biological profiles. The pyridazine (B1198779) scaffold is a crucial framework in medicinal chemistry, with compounds containing this ring exhibiting a wide range of biological activities. nih.gov Similarly, pyrazoles are considered privileged scaffolds in drug discovery due to their broad spectrum of biological activities. nih.gov

The synthesis of pyrazole-pyridazine hybrids can be achieved by reacting a pyrazole-containing intermediate with appropriate reagents to construct the pyridazinone ring. nih.gov For instance, N-substituted benzylidene-4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-ones can be prepared by reacting a suitable pyrazole precursor with substituted benzaldehydes. nih.gov The synthesis of pyrazole analogues often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com

Table 2: Synthetic Approaches for Pyridazinone and Pyrazole Analogues

| Analogue Type | Synthetic Strategy | Key Intermediates | Potential Activities |

|---|---|---|---|

| Pyridazinone-Pyrazole Hybrids | Reaction of a pyrazole precursor with reagents to form the pyridazinone ring. | N-substituted benzylidene-4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-ones | Anti-inflammatory |

| Pyrazole Analogues | Condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. | Hydrazones, 1,3-diketones | Antimicrobial, Anticancer |

Thiazole (B1198619) and Pyrimidine (B1678525) Hybrid Structures

The hybridization of the pyridine core with thiazole and pyrimidine rings has been explored to generate novel compounds with potential anticancer and antimicrobial properties. Thiazole-pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity. mdpi.com The synthetic approach often involves the preparation of a key intermediate, such as an N-(6-chloro-2-methylpyrimidin-4-yl)-4-(aryl)thiazol-2-amine, which can then be further modified. mdpi.com

The synthesis of pyridine-thiazole hybrid molecules can be achieved through a [2+3]-cyclocondensation reaction. nih.gov For example, 1-(pyridin-2-yl)thiourea (B83643) can be reacted with a dielectrophilic synthon like 2-chloroacetylacetone to form a key thiazole intermediate. This intermediate can then undergo further reactions, such as Claisen-Schmidt condensation, to introduce additional structural diversity. nih.gov

Table 3: Synthesis of Thiazole and Pyrimidine Hybrids

| Hybrid Structure | Synthetic Method | Key Reagents | Reported Activities |

|---|---|---|---|

| Thiazole-Pyrimidine | Reaction of an aminothiazole with a dichloropyrimidine. | 4,6-dichloro-2-methylpyrimidine, Sodium hydride | Antiproliferative |

| Pyridine-Thiazole | [2+3]-cyclocondensation followed by Claisen-Schmidt condensation. | 1-(pyridin-2-yl)thiourea, 2-chloroacetylacetone, Aromatic aldehydes | Anticancer |

Antioxidant-Focused Derivatizations

Derivatization strategies have also been focused on enhancing the antioxidant properties of the core structure. The synthesis of new 1,2,4-triazole (B32235) derivatives has been a subject of interest in this area. researchgate.net These derivatives can be prepared by treating a 4-amino-1,2,4-triazole (B31798) with various aromatic aldehydes to form Schiff bases, which can then be reduced to the corresponding methylamino derivatives. researchgate.net The antioxidant and free radical scavenging activities of these new compounds are then evaluated.

The incorporation of substituents known to possess antioxidant activity, such as phenolic hydroxyl groups, is a common strategy. The antioxidant activity of the synthesized compounds is often compared to standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). researchgate.net

Table 4: Antioxidant Activity of 1,2,4-Triazole Derivatives

| Derivative Class | Synthetic Route | Key Functional Groups | Antioxidant Assay |

|---|---|---|---|

| 3,5-disubstituted-4H-1,2,4-triazoles | Reaction of 4-amino-1,2,4-triazole with aldehydes followed by reduction. | Arylmethyleneamino, Arylmethylamino | DPPH radical scavenging activity |

Antimicrobial Derivatizations

To address the growing concern of antimicrobial resistance, researchers have synthesized various derivatives with potential antibacterial and antifungal activities. Oxadiazole analogues have been synthesized and have shown promising antimicrobial properties. sciforum.netsemanticscholar.org For instance, N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine has demonstrated significant antibacterial activity. sciforum.net

Thiazole derivatives have also been investigated for their antimicrobial potential. The synthesis of novel thiazoles bearing β-amino acid and aromatic moieties has been reported as a promising scaffold for developing new antibacterial and antifungal candidates. mdpi.com Additionally, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine (B1678402) have exhibited potent antibacterial activity against gram-positive bacteria. nih.gov

Table 5: Antimicrobial Activity of Synthesized Derivatives

| Derivative Class | Target Organisms | Key Structural Features | Reported Activity (MIC) |

|---|---|---|---|

| Oxadiazole Analogues | Bacteria and Fungi | N-{[5-(Aryl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | 4-8 µg/mL (antibacterial) sciforum.net |

| Thiazole Derivatives | Multidrug-resistant pathogens | Thiazole ring with β-amino acid and aromatic moieties | Varies with structure |

| Oxazolidinone Derivatives | Gram-positive bacteria | 3-(5-fluoropyridine-3-yl)-2-oxazolidinone core | 0.25 µg/mL nih.gov |

Anti-mycobacterial Derivatizations

The development of new anti-mycobacterial agents is crucial in the fight against tuberculosis. Several derivatization strategies have been employed to synthesize compounds with activity against Mycobacterium tuberculosis. A series of 3-substituted 5-hydroxy-5-trifluoromethyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles have been synthesized and shown to be potent inhibitors of mycolic acid biosynthesis. nih.gov

Furthermore, 5-chloro-N-phenylpyrazine-2-carboxamides have been synthesized and screened for their activity against M. tuberculosis and other mycobacterial species. nih.gov These compounds combine the structural features of 5-chloropyrazinamide, an inhibitor of mycobacterial fatty acid synthase I, and anilides. nih.gov

Table 6: Anti-mycobacterial Activity of Derivatives

| Derivative Class | Target | Mechanism of Action (Proposed) | Activity Range (MIC) |

|---|---|---|---|

| Isonicotinoyl Pyrazoles | M. tuberculosis H37Rv and INH-resistant strains | Inhibition of mycolic acid biosynthesis | Varies with substitution nih.gov |

| 5-Chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv, M. kansasii, M. avium | Inhibition of fatty acid synthase I | 1.56–6.25 µg/mL against M. tuberculosis nih.gov |

Anti-inflammatory and Analgesic Derivatizations

The modification of the core structure has also been aimed at developing new anti-inflammatory and analgesic agents. A series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles have been synthesized and tested for their anti-inflammatory and analgesic activities. nih.gov Certain compounds within this series exhibited excellent activity in preclinical models. nih.gov

The synthesis of these compounds often starts from a triazole-thiol intermediate, which is then used to construct the fused thiazolotriazole ring system. The anti-inflammatory and analgesic activities are typically evaluated using standard animal models.

Table 7: Anti-inflammatory and Analgesic Derivatives

| Derivative Class | Synthetic Precursor | Biological Activities | Key Structural Features |

|---|---|---|---|

| Thiazolotriazoles | 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Anti-inflammatory, Analgesic | Fused thiazole and triazole rings with a dichlorofluorophenyl substituent |

Future Research Directions and Advanced Translational Perspectives

Development of Advanced Screening Platforms for Structure-Activity Profiling

To efficiently profile the structure-activity relationships (SAR) of 5-Chloro-2-(4-fluorophenyl)pyridin-3-ol and its derivatives, the development and implementation of advanced screening platforms are essential. High-throughput screening (HTS) methodologies will be central to this effort, enabling the rapid evaluation of large compound libraries against a diverse panel of biological targets.

Key screening technologies that will be instrumental include:

Luminescent ADP Detection Platforms: Assays like the ADP-Glo™ Kinase Assay offer a universal and highly sensitive method for monitoring the activity of a broad range of kinases. promega.de This platform's ability to function at high ATP concentrations makes it suitable for screening diverse kinase targets and profiling inhibitors. promega.de

Mass Spectrometry-Based Screening: Techniques such as SAMDI (Self-Assembled Monolayers for Desorption/Ionization) mass spectrometry provide a label-free approach for HTS, minimizing compound interference and allowing for the direct measurement of enzymatic activity.

Cell-Based Assays: High-content screening (HCS) and other cell-based platforms will be crucial for evaluating the activity of compounds in a more physiologically relevant context. These assays can provide valuable insights into cellular permeability, target engagement, and downstream signaling effects.

DNA-Encoded Libraries (DEL): This technology allows for the screening of vast chemical libraries against various protein targets, accelerating the identification of novel chemotypes with high affinity and specificity.

These platforms will facilitate the generation of comprehensive SAR data, guiding the optimization of lead compounds.

Design and Synthesis of Next-Generation Analogues with Enhanced Molecular Selectivity

A critical aspect of future research will be the rational design and synthesis of novel analogues of this compound with improved potency and selectivity. The existing SAR data for related pyridine (B92270) and pyridinol derivatives indicates that substitutions at various positions on the pyridine ring can significantly influence biological activity.

Strategic modifications will include:

Substitution at the C5 position: Probing the steric and electronic effects of different substituents at the C5 position of the pyridine ring can significantly impact binding affinity and functional activity. nih.gov

Bioisosteric replacements: Replacing the chloro and fluoro substituents with other functional groups can modulate the compound's physicochemical properties, such as solubility and metabolic stability.

Scaffold hopping: Exploring alternative heterocyclic scaffolds while retaining key pharmacophoric features can lead to the discovery of novel intellectual property with distinct biological profiles.

The synthesis of these next-generation analogues will leverage modern organic synthesis techniques to create a diverse library of compounds for biological evaluation.

Mechanistic Studies on Cellular Uptake and Intracellular Localization

Understanding how this compound and its analogues enter cells and where they accumulate is vital for interpreting their biological activity. Future studies will need to employ advanced cell imaging and analytical techniques to investigate these processes.

Key areas of investigation will include:

Cellular permeability assays: Determining the ability of the compounds to cross cell membranes using methods such as the parallel artificial membrane permeability assay (PAMPA).

Subcellular fractionation: Isolating different cellular compartments to quantify the concentration of the compound in each.

Fluorescence microscopy: Using fluorescently tagged analogues to visualize their localization within living cells in real-time.

These studies will provide crucial information for optimizing drug delivery and ensuring that the compounds reach their intended intracellular targets.

Theoretical Framework Development for Predictive Molecular Design